REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([N:13]([CH2:14][CH3:15])[C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[cH:11][cH:12]1)=[O:23].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30]>>[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([NH:13][CH2:14][CH3:15])[cH:11][cH:12]1)=[O:23]
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Name
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CCOC(=O)COc1ccc(N(CC)C(=O)OC(C)(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COc1ccc(N(CC)C(=O)OC(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCNc1ccc(OCC(=O)OCC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |